molecular formula C7H7FO2 B1311887 4-Fluoro-2-(hydroxymethyl)phenol CAS No. 2357-33-7

4-Fluoro-2-(hydroxymethyl)phenol

Cat. No. B1311887
CAS RN: 2357-33-7
M. Wt: 142.13 g/mol
InChI Key: IMEOTXXUGOGZCY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 .


Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-(hydroxymethyl)phenol has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized using the Petasis reaction .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving 4-Fluoro-2-(hydroxymethyl)phenol are not detailed in the search results, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Medicine: Antimicrobial Agent Development

4-Fluoro-2-(hydroxymethyl)phenol: is being explored for its potential use in developing new antimicrobial agents. Its structural properties allow it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganisms . This compound could be pivotal in the synthesis of novel drugs that combat resistant strains of bacteria.

Material Science: Polymer Synthesis

In material science, this compound serves as a monomer in the synthesis of specialized polymers. The fluorine atom in its structure imparts unique properties to the polymers, such as increased resistance to solvents and enhanced thermal stability . These polymers have potential applications in the aerospace and automotive industries.

Environmental Science: Pollutant Degradation

Researchers are investigating the use of 4-Fluoro-2-(hydroxymethyl)phenol in environmental science for the degradation of pollutants. Its chemical structure may help in breaking down toxic compounds found in industrial waste, thus reducing environmental pollution and aiding in waste management efforts .

Analytical Chemistry: Chromatography Standards

This phenolic compound is utilized as a standard in chromatographic analysis due to its distinct chemical signature. It helps in calibrating instruments and ensuring the accuracy of analytical results when detecting phenolic compounds in various samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Fluoro-2-(hydroxymethyl)phenol is used in enzyme inhibition studies. It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme-based treatments for diseases .

Pharmaceutical Research: Drug Design

The pharmaceutical industry leverages this compound in drug design and discovery. Its molecular framework is valuable in creating lead compounds that can be optimized for better drug efficacy and reduced side effects. It plays a crucial role in the early stages of drug development .

Safety and Hazards

The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.

Mode of Action

The mode of action of 4-Fluoro-2-(hydroxymethyl)phenol is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-(hydroxymethyl)phenol are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s role in these reactions suggests that it may affect pathways related to carbon–carbon bond formation.

Pharmacokinetics

The compound’s molecular weight is 142128 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4-Fluoro-2-(hydroxymethyl)phenol is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This suggests that the compound’s action results in the formation of new organic compounds.

properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOTXXUGOGZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442331
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(hydroxymethyl)phenol

CAS RN

2357-33-7
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With exclusion of oxygen, 27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are initially charged in 500 ml of dry THF and cooled to 0° C. With cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminum hydride in THF are then slowly added dropwise, and the mixture is then stirred at 0° C. for 1 hour and then at RT overnight. After the reaction has gone to completion, saturated ammonium chloride solution is added and the mixture is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified chromatographically on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). This gives 18.0 g (126.6 mmol, 79% of theory) of a colorless solid.
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Synthesis routes and methods III

Procedure details

1.98 g of lithium aluminum hydride were added to 50 ml of tetrahydrofuran, and a solution of 5.44 g of 5-fluorosalicylic acid in 50 ml of tetrahydrofuran was then added dropwise at room temperature to the resulting solution. The resulting mixture was then heated under reflux for 1 hour. At the end of this time, it was cooled, and sodium sulfate decahydrate was added in order to decompose any excess hydride. Insoluble substances were removed by filtration. The filtrate was concentrated by evaporation under reduced pressure, and purified by silica gel column chromatography, using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 4.72 g (yield 95%) of the title compound as a solid substance.
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Yield
95%

Synthesis routes and methods IV

Procedure details

27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are introduced into 500 ml of dry THF with exclusion of oxygen and cooled to 0° C. Subsequently, while cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminium hydride in THF are slowly added dropwise, and the mixture is stirred at 0° C. for 1 hour and then at RT overnight. After reaction is complete, saturated ammonium chloride solution is added to the mixture, and it is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulphate. After filtration, the solvent is removed in vacuo. The crude product is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). 18.0 g (126.6 mmol, 79% of theory) of a colourless solid are isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2-(hydroxymethyl)phenol
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Q & A

Q1: What is the significance of identifying 4-Fluoro-2-(hydroxymethyl)phenol as a degradation product of Tavaborole?

A1: Identifying and characterizing degradation products like 4-Fluoro-2-(hydroxymethyl)phenol is crucial for several reasons:

  • Drug Safety: Understanding the degradation profile of Tavaborole helps assess the safety and efficacy of the drug, especially during long-term storage or exposure to various environmental factors. The presence of 4-Fluoro-2-(hydroxymethyl)phenol, previously unreported in the literature, necessitates further investigation into its potential toxicity and impact on the drug's overall safety profile. []
  • Drug Quality: Monitoring the formation of 4-Fluoro-2-(hydroxymethyl)phenol can serve as a critical quality control parameter during Tavaborole manufacturing. This ensures the drug product's purity and potency meet the required standards. []
  • Formulation Optimization: Knowledge of Tavaborole's degradation pathway, particularly under oxidative stress, can guide the development of more stable formulations. This may involve incorporating antioxidants or modifying packaging to minimize degradation and maintain the drug's shelf life. []

Q2: How was 4-Fluoro-2-(hydroxymethyl)phenol isolated and characterized in the study?

A2: The researchers employed a multi-step approach:

  • Forced Degradation: Tavaborole was subjected to oxidative stress using hydrogen peroxide (H2O2) to accelerate degradation and generate detectable amounts of degradation products. []
  • Isolation: The unknown impurity, later identified as 4-Fluoro-2-(hydroxymethyl)phenol (DP-1), was isolated from the degradation mixture using reverse-phase preparative chromatography. This technique separates compounds based on their different affinities for the stationary and mobile phases. []
  • Structure Elucidation: The structure of DP-1 was characterized using a combination of high-resolution mass spectrometry (HRMS) to determine the molecular weight and fragmentation pattern, and multidimensional nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms within the molecule. []

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